

Spectroscopic and Structural Elucidation of 6-Methoxypyridazine-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxypyridazine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **6-Methoxypyridazine-3-carboxylic acid**, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyridazine derivatives.

Core Spectroscopic Data

The structural integrity and purity of **6-Methoxypyridazine-3-carboxylic acid** can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
12.72	s	-	1H	COOH
7.31 - 7.28	d	9.6	1H	Pyridazine-H4
6.80 - 6.70	d	9.6	1H	Pyridazine-H5
2.20	s	-	3H	OCH ₃

Solvent: d₆-DMSO, Spectrometer Frequency: 400MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165-185	C=O (Carboxylic Acid)
125-170	Aromatic Carbons (Pyridazine Ring)
50-65	OCH ₃ (Methoxy)

Note: Experimental ¹³C NMR data for **6-Methoxypyridazine-3-carboxylic acid** is not readily available in the searched literature. The values presented are based on typical chemical shift ranges for the respective functional groups and should be considered as predictive.[\[1\]](#)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
1760-1690	Strong	C=O stretch (Carboxylic Acid)
1600-1450	Medium	C=C and C=N stretching (Pyridazine Ring)
1320-1210	Medium	C-O stretch (Carboxylic Acid)
~1250	Medium	C-O-C stretch (Methoxy Ether)

Note: An experimental IR spectrum for **6-Methoxypyridazine-3-carboxylic acid** has not been found in the available literature. The predicted absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data

m/z	Ion	Method
155	$[M+H]^+$	ESI-MS (Positive Mode)
153	$[M-H]^-$	ESI-MS (Negative Mode)

Note: The provided ESI-MS data confirms the molecular weight of **6-Methoxypyridazine-3-carboxylic acid** (154.12 g/mol).[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the protocols for NMR, IR, and MS analysis of **6-Methoxypyridazine-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **6-Methoxypyridazine-3-carboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O). Complete dissolution is essential for high-resolution spectra.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If necessary, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).

^1H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the signals and determine the chemical shifts and coupling constants.

^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a proton-decoupled ^{13}C NMR spectrum. This involves broadband decoupling of the proton frequencies to simplify the spectrum to singlets for each unique carbon.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **6-Methoxypyridazine-3-carboxylic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

Data Analysis:

- Identify the characteristic absorption bands for the functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, and the C-O and aromatic ring vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

- Prepare a stock solution of **6-Methoxypyridazine-3-carboxylic acid** at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the same solvent. The final solution may also contain a small percentage of formic acid or ammonium hydroxide to promote ionization in positive or negative mode, respectively.

Data Acquisition (ESI-MS):

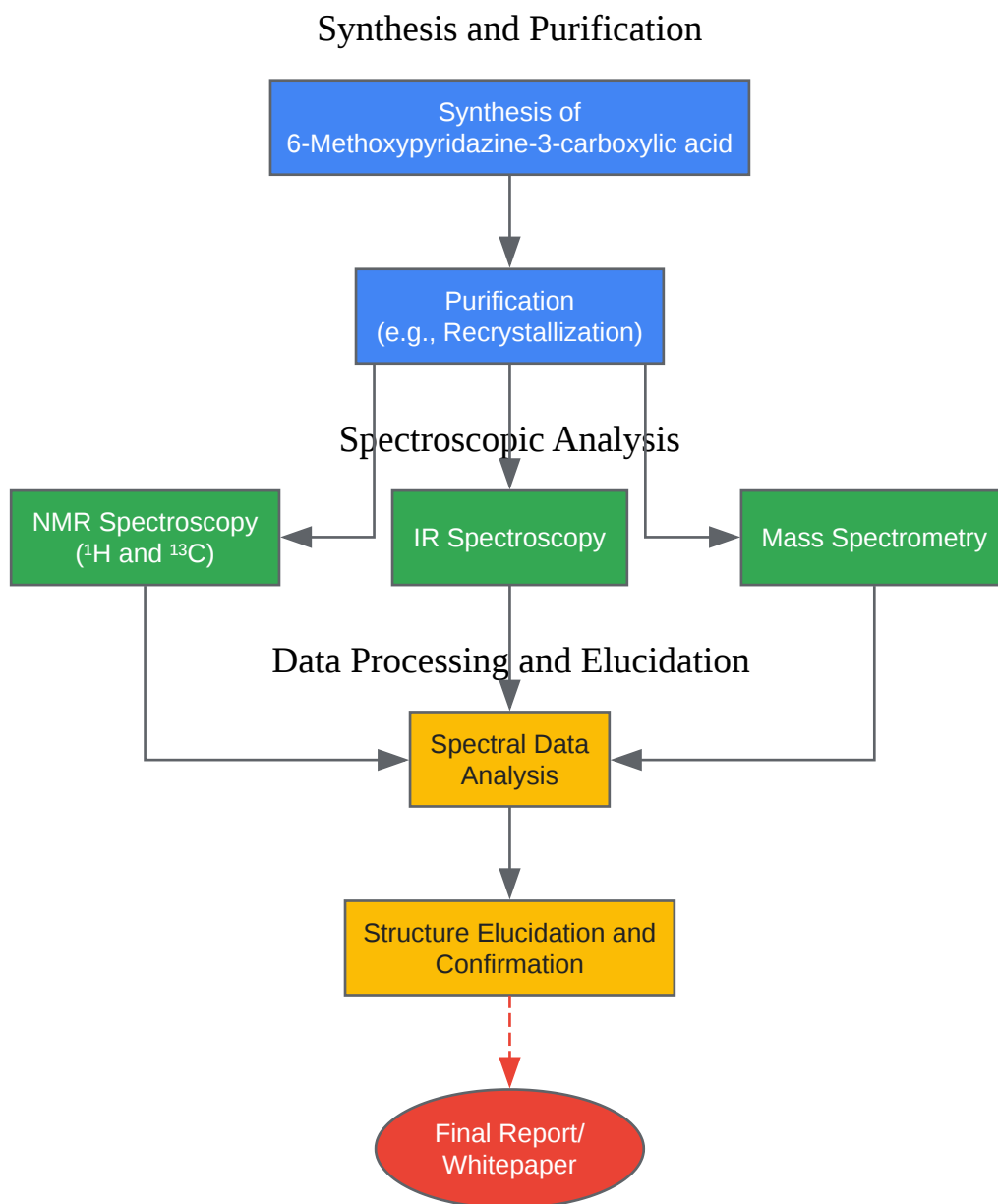
- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire the mass spectrum in both positive and negative ion modes.
- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the molecular ion.

Data Analysis:

- Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ in positive mode or $[\text{M}-\text{H}]^-$ in negative mode) to confirm the molecular weight.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **6-Methoxypyridazine-3-carboxylic acid**.



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